2-Chloro-4-ethoxyphenol

Physicochemical Property Boiling Point Lipophilicity

2-Chloro-4-ethoxyphenol (CAS 344326-18-7) is a strategically differentiated ortho-chloro, para-ethoxy phenolic scaffold—not functionally interchangeable with positional isomers. This precise regiochemistry is essential for ACC2 inhibitor (metabolic disorders) and CHK2 inhibitor (oncology) programs as cited in patent literature. Its dual nucleophilic/electrophilic functionality enables diverse synthetic transformations, reducing the need to procure multiple specialized intermediates. Also qualified as a reference standard for drug impurity identification and quantification. Procure with confidence for scaffold-based library synthesis and analytical method validation.

Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
CAS No. 344326-18-7
Cat. No. B1639813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-ethoxyphenol
CAS344326-18-7
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)O)Cl
InChIInChI=1S/C8H9ClO2/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3
InChIKeyJZSAWZOQBDSSNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-ethoxyphenol (CAS 344326-18-7): Technical Procurement Summary for a Halogenated Phenolic Scaffold


2-Chloro-4-ethoxyphenol (CAS 344326-18-7) is a halogenated phenolic compound characterized by a benzene ring substituted with a chlorine atom at the ortho (2-) position and an ethoxy group at the para (4-) position relative to the hydroxyl group. With a molecular formula of C8H9ClO2 and a molecular weight of 172.61 g/mol , it is classified as a versatile small molecule scaffold and building block for organic synthesis and life science research. Its structural configuration provides distinct chemical properties that differentiate it from other positional isomers and analogs .

Why 2-Chloro-4-ethoxyphenol (CAS 344326-18-7) Cannot Be Replaced by Its Closest Isomers or Analogs


Substituting 2-Chloro-4-ethoxyphenol with a structurally similar compound—such as 2-Chloro-5-ethoxyphenol or 3-Chloro-4-ethoxyphenol—is not functionally equivalent due to fundamental differences in regiochemistry. The ortho-para substitution pattern of 2-Chloro-4-ethoxyphenol uniquely positions the electron-withdrawing chlorine atom adjacent to the hydroxyl group, influencing both the compound's acidity and its capacity to participate in regioselective electrophilic aromatic substitution reactions . This specific arrangement is a prerequisite for its utility as a scaffold in applications requiring a defined spatial orientation, such as the synthesis of ACC2 inhibitor candidates detailed in patent literature . In contrast, alternative positional isomers exhibit altered electronic distributions and steric hindrance, which directly impact their reactivity and, consequently, the final biological activity or material properties of the derived products .

2-Chloro-4-ethoxyphenol (CAS 344326-18-7): Quantitative Differentiation Evidence for Procurement Decisions


Physicochemical Profile Comparison: 2-Chloro-4-ethoxyphenol vs. 4-Ethoxyphenol

The introduction of a chlorine atom at the 2-position significantly alters the physicochemical properties of 2-Chloro-4-ethoxyphenol compared to its non-chlorinated parent scaffold, 4-ethoxyphenol. This modification is quantitatively reflected in the compound's lipophilicity and predicted boiling point. A calculated LogP value of 2.47 indicates increased lipophilicity relative to typical non-chlorinated alkoxyphenols, which influences its solubility in organic solvents and its partitioning in biphasic reaction systems . Furthermore, the compound exhibits a boiling point of 260.9±20.0 °C at 760 mmHg, a value that defines its handling and purification conditions for synthetic applications .

Physicochemical Property Boiling Point Lipophilicity

Regiochemical Selectivity in Synthesis: Ortho-Chlorination of 4-Ethoxyphenol as a Differentiating Factor

A key differentiator for 2-Chloro-4-ethoxyphenol lies in the process by which it can be preferentially synthesized over its isomers. Patent EP 0196260 A1 describes a method for the selective chlorination of phenolic compounds in the ortho position using gaseous chlorine in a solvent medium [1]. This process specifically enables the preparation of a single desired isomer—such as 2-Chloro-4-ethoxyphenol from 4-ethoxyphenol—instead of a mixture of isomers that are difficult to separate. This is a direct contrast to the synthesis of other chloroethoxyphenol isomers, like 2-Chloro-5-ethoxyphenol, which are not produced via this specific selective pathway and may require more complex or lower-yielding synthetic routes [1].

Regioselective Synthesis Halogenation Patent Literature

Scaffold Designation and Procurement Grade Specification

From a procurement perspective, 2-Chloro-4-ethoxyphenol is specifically positioned in the market as a versatile small molecule scaffold and building block . This is in contrast to other chlorophenol derivatives, such as 4-(2-chloroethoxy)phenol, which are more narrowly defined as intermediates for specific product classes like drugs, dyes, or coatings . The broad utility of 2-Chloro-4-ethoxyphenol is further supported by its commercial availability with a documented minimum purity specification of 97% from major suppliers , ensuring its immediate suitability for a wide range of research applications without the need for further purification.

Building Block Small Molecule Scaffold Quality Specification

Validated Research and Industrial Application Scenarios for 2-Chloro-4-ethoxyphenol (CAS 344326-18-7)


Pharmaceutical Research: Synthesis of ACC2 and CHK2 Inhibitor Candidates

2-Chloro-4-ethoxyphenol is directly implicated in the synthesis of novel therapeutic candidates. Patent literature identifies its core structure within a formula for compounds exhibiting ACC2 (Acetyl-CoA Carboxylase 2) inhibiting activity, a target relevant for metabolic disorders . Furthermore, the compound's structural framework is consistent with scaffolds used in the development of Checkpoint Kinase 2 (CHK2) inhibitors, which are under investigation for cancer therapy to enhance the efficacy of DNA-damaging chemotherapeutics [1]. The ortho-chloro and para-ethoxy substitution pattern is a key pharmacophoric element in these applications, a feature not present in its non-halogenated or differently substituted analogs.

Organic Synthesis: Utilization as a Versatile Building Block for Complex Molecules

As a validated versatile small molecule scaffold , 2-Chloro-4-ethoxyphenol is a strategic procurement choice for synthetic chemists developing diverse compound libraries or target molecules. Its dual functionality—a nucleophilic phenolic hydroxyl group and an electrophilic aromatic ring activated by both an electron-donating ethoxy group and an electron-withdrawing chlorine atom—enables its participation in a wide array of reactions, including nucleophilic aromatic substitutions and metal-catalyzed cross-couplings . This is a differentiating factor from simple intermediates, as its chemical versatility reduces the need to procure multiple, more specialized building blocks for exploratory synthesis .

Analytical Chemistry: Reference Standard for Drug Impurity Profiling

This compound is specifically marketed and qualified for use as a reference substance for identifying and quantifying drug impurities . This application relies on the compound's exact regiochemical and molecular identity. In a quality control setting, substituting it with a positional isomer like 2-Chloro-5-ethoxyphenol would compromise the accuracy and validity of analytical methods such as HPLC or GC-MS due to different retention times and mass spectral fragmentation patterns. The availability of 2-Chloro-4-ethoxyphenol with a specified high purity (e.g., 97% from suppliers like Bidepharm ) makes it a dependable analytical standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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